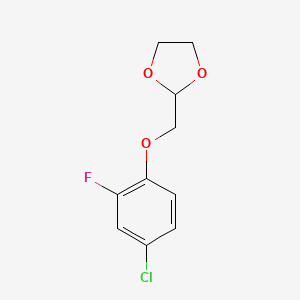

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane

Description

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

2-[(4-chloro-2-fluorophenoxy)methyl]-1,3-dioxolane |

InChI |

InChI=1S/C10H10ClFO3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |

InChI Key |

FNYCQXTWXYWTOH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)COC2=C(C=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Diazotization and Hydrolysis of 4-Chloro-2-fluoroaniline

4-Chloro-2-fluoroaniline undergoes diazotization followed by hydrolysis to yield the phenol derivative. Key steps include:

-

Diazotization : Treatment of 4-chloro-2-fluoroaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt.

-

Hydrolysis : The diazonium salt is thermally decomposed in aqueous medium, producing 4-chloro-2-fluorophenol.

Optimization Insights :

Direct Hydroxylation of Halogenated Benzenes

Alternative methods involve electrophilic aromatic substitution, where 1,3-dichloro-4-fluorobenzene reacts with hydroxylating agents (e.g., H₂O₂/Fe³⁺). However, this route suffers from lower regioselectivity (∼60% yield) and is less favored industrially.

Core Synthesis: Dioxolane Ring Formation

The target compound is synthesized via nucleophilic ring-opening of epichlorohydrin by 4-chloro-2-fluorophenol, followed by cyclization.

Epichlorohydrin-Mediated Route

Reaction Mechanism :

-

Nucleophilic Attack : Deprotonated 4-chloro-2-fluorophenol attacks the less hindered carbon of epichlorohydrin’s epoxide, forming a secondary alkoxide intermediate.

-

Cyclization : Intramolecular nucleophilic displacement of chloride by the alkoxide generates the 1,3-dioxolane ring.

Standard Protocol :

-

Reactants : 4-Chloro-2-fluorophenol (1 eq), epichlorohydrin (1.2 eq), K₂CO₃ (1.5 eq).

-

Solvent : Anhydrous acetone or DMF.

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Strength | K₂CO₃ > NaOH | Higher selectivity with weak bases |

| Solvent Polarity | DMF > Acetone | Enhanced solubility of intermediates |

| Temperature | 80–90°C | Accelerates cyclization |

Alternative Glycidol Coupling Approach

A less common method involves reacting 4-chloro-2-fluorophenol with glycidol (2,3-epoxy-1-propanol) under acidic conditions:

-

Epoxide Activation : BF₃·Et₂O catalyzes epoxide ring-opening.

-

Cyclization : Spontaneous formation of the dioxolane ring occurs at 60°C.

Industrial-Scale Production Considerations

Scaling the laboratory synthesis necessitates addressing:

Process Intensification

Purity Control

-

Crystallization : Recrystallization from ethanol/water mixtures achieves >99% purity.

-

Byproduct Mitigation :

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted dioxolane compounds.

Scientific Research Applications

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound’s closest analogs differ in substituents attached to the dioxolane ring and aromatic moieties. Key examples include:

Key Observations :

- The target compound uniquely combines a chloro-fluorophenoxy group, which may enhance electron-withdrawing effects compared to mono-fluoro or chloro analogs .

- QC-57 incorporates an imidazole ring, enabling metal coordination (e.g., in heme oxygenase inhibition), absent in the target compound .

Physicochemical Properties

Key Observations :

- The target compound likely exhibits lower water solubility than simpler fluorophenyl analogs (e.g., 2-(2-fluorophenyl)-1,3-dioxolane) due to its bulkier, halogenated phenoxy group.

- 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane has a higher molecular weight and LogP, aligning with its use in lipophilic CNS-targeting drugs .

Key Observations :

- QC-57 and related imidazole-dioxolanes demonstrate nanomolar potency against HO-1, driven by imidazole-metal coordination, a feature absent in the target compound .

- The chloropropyl-fluorophenyl analog is pharmacologically relevant in neuroleptic synthesis, highlighting the role of halogenated dioxolanes in drug design .

Biological Activity

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is a synthetic organic compound notable for its potential biological activities, particularly in enzyme inhibition and pharmacological applications. The compound features a dioxolane ring attached to a phenoxy group with chlorine and fluorine substituents, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C10H10ClF O2

- Molecular Weight : Approximately 232.64 g/mol

- Structure : The compound consists of a dioxolane ring, which enhances its stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to biological targets, potentially increasing its efficacy in pharmacological contexts.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. This characteristic is valuable for drug development, particularly in targeting metabolic pathways associated with diseases such as cancer and diabetes.

Case Studies

- Inhibition of Specific Enzymes : Research has shown that the compound can inhibit enzymes involved in metabolic processes. For instance, it has been tested against various cancer cell lines and shown promising results in reducing cell viability at micromolar concentrations .

- Pharmacological Applications : The compound has been explored as a lead candidate for developing new pharmaceuticals aimed at treating metabolic disorders due to its ability to modulate enzyme activity effectively.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid | Contains a boronic acid group | Used in cross-coupling reactions |

| 2,4-Difluorophenol | Lacks the dioxolane ring | Contains two fluorine atoms |

| 2-(5-Chloro-2-ethoxy-4-fluorophenyl)-2-methyl-1,3-dioxolane | Contains an ethoxy group instead of phenoxy | Different substitution pattern |

The unique combination of chlorine and fluorine substituents on the phenoxy group along with the dioxolane ring structure imparts distinctive chemical properties that enhance its potential for targeted applications in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenated phenol intermediates and a dioxolane-forming reaction. For example:

- Step 1 : Condensation of 4-chloro-2-fluorophenol with a brominated or chlorinated methyl-dioxolane precursor under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Key factors affecting yield:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate reactions in biphasic systems .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., fluorine and chlorine atoms on the phenyl ring) and dioxolane ring conformation. For example, the methylene group (-CH₂-) in the dioxolane appears as a triplet at δ 4.2–4.5 ppm in CDCl₃ .

- IR Spectroscopy : Confirms functional groups (e.g., C-O-C stretch in dioxolane at 1080–1120 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 276.05 for C₁₀H₁₀ClFO₃).

- HPLC-PDA : Assesses purity (>95% is typical for pharmaceutical-grade synthesis) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution patterns) influence the compound’s biological activity and reactivity?

Methodological Answer: Comparative studies of analogs reveal:

| Compound | Substituents | Biological Activity |

|---|---|---|

| This compound | Cl at C4, F at C2 | Moderate antimicrobial activity |

| 2-((3,4-Difluorophenoxy)methyl)-1,3-dioxolane | F at C3, C4 | Enhanced lipophilicity and CNS penetration |

| 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane | Br at C4, F at C2 | Higher cytotoxicity (IC₅₀ = 12 µM) |

Q. Key Insights :

Q. How can researchers resolve contradictions between theoretical predictions and experimental reactivity data (e.g., unexpected oxidation products)?

Methodological Answer:

- Hypothesis Testing : If oxidation yields unexpected ketones instead of carboxylic acids, evaluate:

- Reagent Selectivity : Strong oxidants (e.g., KMnO₄) may over-oxidize the dioxolane ring. Switching to milder agents (e.g., Jones reagent) limits side reactions .

- pH Control : Acidic conditions stabilize intermediates, preventing ring-opening.

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) or in situ IR to track reaction pathways .

Q. What strategies optimize the compound’s stability in aqueous media for in vivo studies?

Methodological Answer:

- Formulation : Encapsulation in cyclodextrins or liposomes improves solubility and reduces hydrolysis.

- pH Adjustment : Buffering to pH 6.5–7.0 minimizes acid-catalyzed dioxolane ring cleavage.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .

Data-Driven Research Questions

Q. Are there computational models to predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer:

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) at the molecular level?

Methodological Answer:

- Crystallography : Co-crystallization with target proteins (e.g., bacterial dihydrofolate reductase) identifies binding pockets.

- ITC (Isothermal Titration Calorimetry) : Measures binding affinity (e.g., Kd = 8.3 µM for Staphylococcus aureus FabI enzyme) .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for this compound?

Methodological Answer: Potential sources of variability:

- Assay Conditions : Varying pH or serum content in cell culture media alters compound ionization and protein binding.

- Impurities : Trace solvents (e.g., DMSO) in stock solutions can artifactually enhance or inhibit activity.

- Strain-Specific Effects : Antimicrobial activity may differ between E. coli and P. aeruginosa due to efflux pump expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.